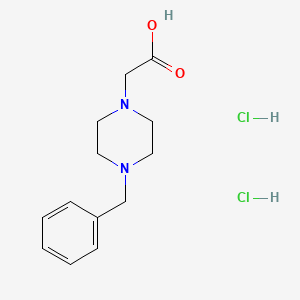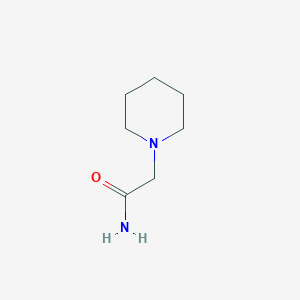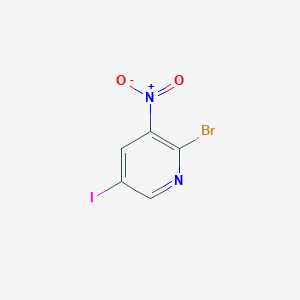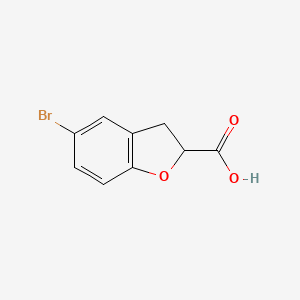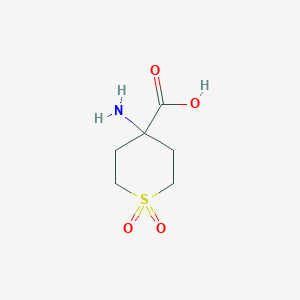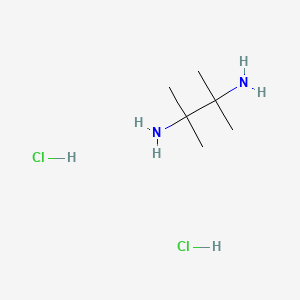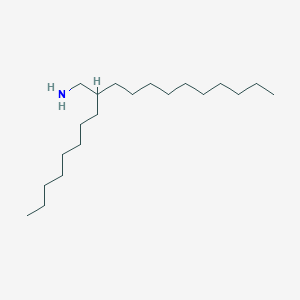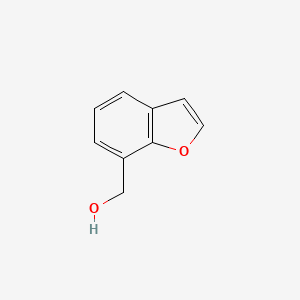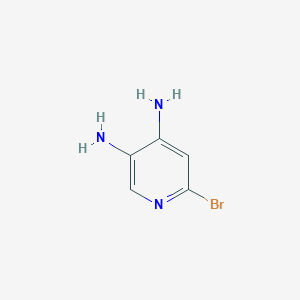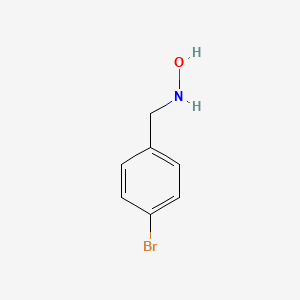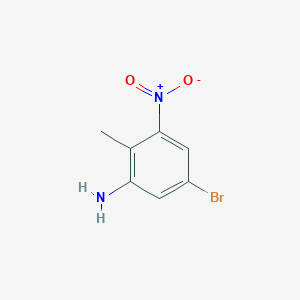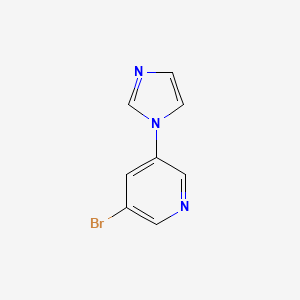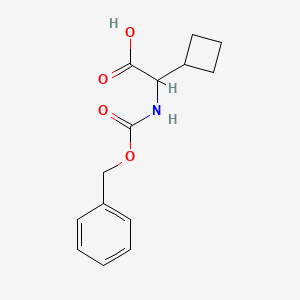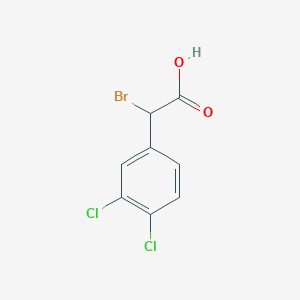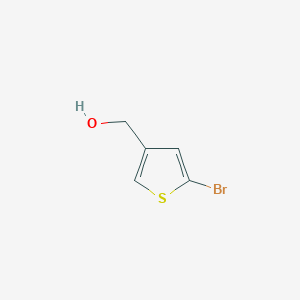
(5-Bromothiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps to ensure the purity and enantiomeric excess of the final product. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is achieved through a 7-step procedure starting from a bromo-chlorophenyl ketone. The key step involves the resolution of a diastereomeric acid by crystallization, leading to optically pure enantiomers. The absolute configurations of these enantiomers are confirmed by single-crystal X-ray diffraction . This information suggests that a similar approach could be applied to synthesize (5-Bromothiophen-3-yl)methanol with high enantiomeric purity.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often determined using techniques such as NMR, IR, MS spectra, and X-ray diffraction crystallography. For example, the structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol is elucidated using these methods, revealing its crystallization in the monoclinic space group with specific unit cell parameters. The molecular conformation and packing are stabilized by intermolecular hydrogen bonding . This suggests that (5-Bromothiophen-3-yl)methanol could also exhibit specific intermolecular interactions that stabilize its structure.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can be influenced by the presence of substituents on the aromatic ring. The kinetics of the reaction of 2-bromo-3,5-dinitrothiophen with ortho-substituted anilines in methanol is an example where the rate of anilino-debromination is measured. The data is analyzed using the Fujita–Nishioka equation, which considers the effects of substituents on the reaction rates. The susceptibility constants obtained from this analysis provide insight into the structure of the transition states involved . This information could be relevant when considering the chemical reactions of (5-Bromothiophen-3-yl)methanol, as the bromine atom may be susceptible to nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (5-Bromothiophen-3-yl)methanol are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The density, melting point, solubility, and other physical properties are often determined as part of the characterization process. Chemical properties such as reactivity, stability, and susceptibility to various conditions can be inferred from kinetic studies and structural analysis . These properties are crucial for understanding the behavior of the compound in different environments and for its potential applications in various fields.
Scientific Research Applications
Catalytic Processes and Reaction Mechanisms
Conversion of Methanol to Hydrocarbons : Studies have explored the conversion of methanol to hydrocarbons using zeolite catalysts. These processes, such as the methanol-to-olefins (MTO) reaction, involve complex reaction mechanisms where the reactivity of organics residing in the zeolite voids during the reaction is assessed. The formation of ethene and propene from alkene methylations and interconversions highlights the intricate dynamics of these catalytic processes (Bjørgen et al., 2007) (Svelle et al., 2006).
Investigation of Reaction Pathways : Through kinetic studies and enhanced sampling kinetic studies, the methylation reaction of ethene with methanol over the zeolite catalysts has been investigated. These studies apply first-principle molecular dynamics methods to determine the intrinsic reaction kinetics, offering a glimpse into the complex interactions at play during catalysis (Bailleul et al., 2020).
Organic Synthesis and Structural Analysis
Synthesis of Novel Organic Compounds : Research on bromothiophene derivatives includes the synthesis of compounds with potential antibacterial and antifungal properties. For example, a solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones showed good yields and potential drug-like properties. These compounds were evaluated for their antimicrobial activities, illustrating the versatility of bromothiophene derivatives in medicinal chemistry (Sharma et al., 2022).
Role in Palladium-Catalyzed Reactions : The role of pyridine nitrogen in palladium-catalyzed imine hydrolysis has been explored using bromothiophene derivatives. These studies provide insight into the mechanisms of transition metal-catalyzed hydrolysis of imines, showcasing the application of bromothiophene compounds in facilitating these reactions (Ahmad et al., 2019).
Development of Non-Linear Optical Materials : The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions and their exploration for non-linear optical properties highlight the potential of bromothiophene derivatives in the development of new materials. These studies utilize DFT investigations to understand the structural characteristics and reactivity descriptors, underscoring the multifaceted applications of bromothiophene compounds in material science (Rizwan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(5-bromothiophen-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIFWYCYZWPETO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597304 |
Source


|
| Record name | (5-Bromothiophen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-3-yl)methanol | |
CAS RN |
73919-88-7 |
Source


|
| Record name | (5-Bromothiophen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

